molecular formula C9H8BrNO4 B13579046 2-(4-Bromo-3-nitrophenyl)propanoic acid

2-(4-Bromo-3-nitrophenyl)propanoic acid

Katalognummer: B13579046
Molekulargewicht: 274.07 g/mol
InChI-Schlüssel: VUBXDQYJQLYLLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C₉H₈BrNO₄ It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-nitrophenyl)propanoic acid typically involves the bromination and nitration of a suitable phenylpropanoic acid precursor. One common method includes the following steps:

    Bromination: The starting material, such as 4-nitrophenylpropanoic acid, is treated with bromine in the presence of a catalyst like iron(III) bromide to introduce the bromine atom at the desired position on the phenyl ring.

    Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the bromine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The propanoic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of 2-(4-Bromo-3-aminophenyl)propanoic acid.

    Oxidation: Formation of higher oxidation state derivatives of the propanoic acid moiety.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-3-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and nitro groups can influence its reactivity and binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Bromophenyl)propanoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(4-Nitrophenyl)propanoic acid: Lacks the bromine atom, affecting its substitution reactions.

    3-Bromo-2-(bromomethyl)propanoic acid: Contains an additional bromine atom, leading to different reactivity and applications.

Uniqueness

2-(4-Bromo-3-nitrophenyl)propanoic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C9H8BrNO4

Molekulargewicht

274.07 g/mol

IUPAC-Name

2-(4-bromo-3-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H8BrNO4/c1-5(9(12)13)6-2-3-7(10)8(4-6)11(14)15/h2-5H,1H3,(H,12,13)

InChI-Schlüssel

VUBXDQYJQLYLLV-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C=C1)Br)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.